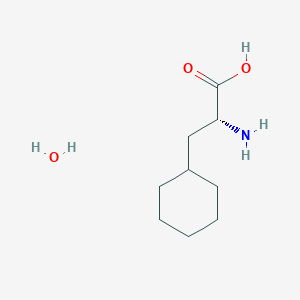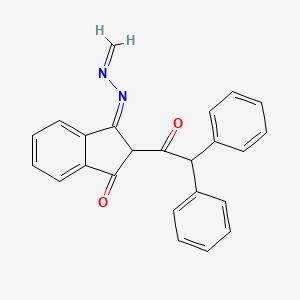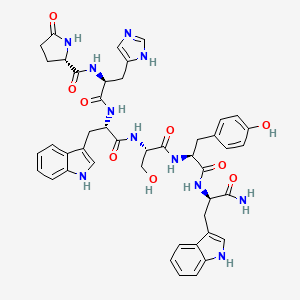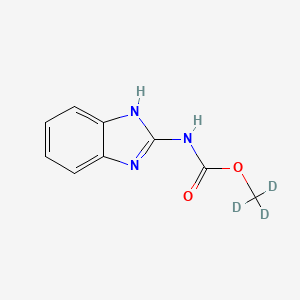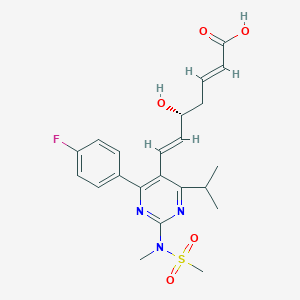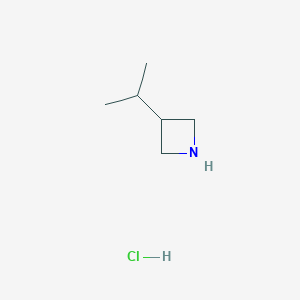
3-(Propan-2-yl)azetidine hydrochloride
Overview
Description
3-(Propan-2-yl)azetidine hydrochloride, also known as isopropylazetidine hydrochloride, is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.64 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for 3-(Propan-2-yl)azetidine hydrochloride is 1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
It has a molecular weight of 135.64 . The compound’s storage temperature is 4 degrees Celsius .
Scientific Research Applications
Transformation of Azetidinones
- Chemical Transformations: Azetidinones, closely related to 3-(Propan-2-yl)azetidine hydrochloride, have been transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the compound's versatility in chemical reactions (Mollet, D’hooghe, & de Kimpe, 2011).
Reactivity Studies
- Reactivity with Lithium Aluminium Hydride: Research has explored the reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones with lithium aluminium hydride, leading to the formation of novel aziridine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Neuroprotective Effects
- Neuroprotection in Microglial Cells: A derivative of 3-(Propan-2-yl)azetidine hydrochloride, KHG26792, has shown protective effects on hypoxia-induced toxicity in microglial cells, suggesting its potential in neuroprotective therapies (Kim et al., 2016).
Synthesis of Azetidine Derivatives
- Synthetic Methods: There has been significant research into the synthesis of various azetidine derivatives, including 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride (Zhang, 2011).
Drug Development Applications
- Inhibition of ATP-Induced Activation in Microglia: Another study on KHG26792, an azetidine derivative, demonstrated its role in inhibiting ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia, indicating its therapeutic potential in central nervous system diseases (Kim et al., 2015).
Chemical Space Exploration
- Building Blocks for Drug Discovery: Azetidine-based isosteres, including those resembling 3-(Propan-2-yl)azetidine hydrochloride, have been synthesized for use as building blocks in drug discovery, emphasizing their structural and chemical versatility (Feskov et al., 2019).
Heteroaromatic Base Integration
- Minisci Reaction in Drug Discovery: Utilization of azetidine in the Minisci reaction to introduce azetidine into heteroaromatic systems highlights its applicability in drug discovery (Duncton et al., 2009).
Safety And Hazards
properties
IUPAC Name |
3-propan-2-ylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMYOLGVIVGJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)azetidine hydrochloride | |
CAS RN |
1423024-42-3 | |
| Record name | 3-(propan-2-yl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



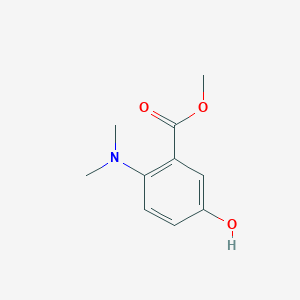
![6-(Methoxymethyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B1429891.png)
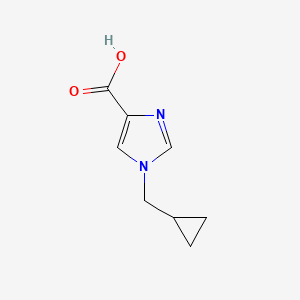
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester hydrochloride](/img/structure/B1429894.png)
![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B1429895.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1429896.png)
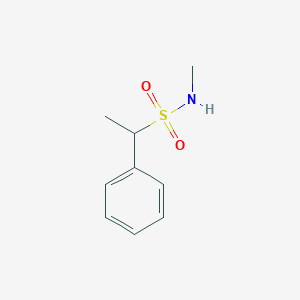
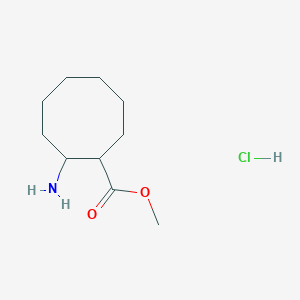
![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)
